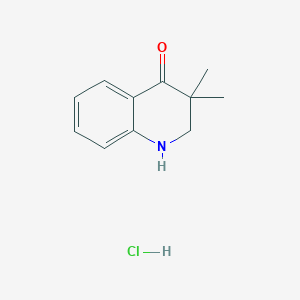

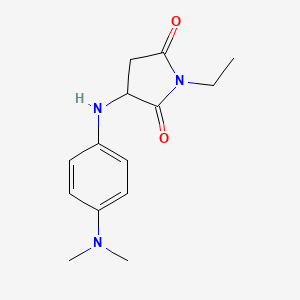

3-((4-(二甲氨基)苯基)氨基)-1-乙基吡咯烷-2,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized through condensation reactions . For instance, a new coumarin derivative was synthesized by the condensation of 3-acetyl-4-hydroxycoumarin with 4-N,N-dimethylaminobenzaldehyde in the presence of piperidine in ethanol .科学研究应用

对映异构体选择性合成

利用手性转移剂,采用对映异构体选择性合成方法制备了 3-氨基-4,4-二甲基-1-苯基吡咯烷-2-酮及其衍生物。该方法突出了该化合物在为进一步的化学反应(如非对映选择性迈克尔反应)产生手性助剂化合物方面的效用 (Camps 等人,2007)。

抗菌活性

新型琥珀酰亚胺衍生物,包括 1-芳基-3-乙基-3-甲基吡咯烷-2,5-二酮,对多种测试真菌表现出有希望的体外抗真菌活性。这表明该化合物由于其显着的抑制活性而具有作为新型杀菌剂的潜力 (Cvetković 等人,2019)。

细胞毒性活性

探索了 3-((4-(二甲氨基)苯基)氨基)-1-乙基吡咯烷-2,5-二酮衍生物对各种癌细胞系的细胞毒性活性,包括鼠白血病和人 Jurkat 白血病细胞系。该系列中的某些化合物表现出有效的细胞毒性,为新型抗癌疗法的开发提供了见解 (Deady 等人,2003)。

羧酰胺衍生物的生物活性

苯并[b][1,6]萘啶的羧酰胺衍生物的合成和生物学评估表明,与伯胺反应产生的衍生物具有很强的生长抑制特性。这项研究为进一步探索这些化合物作为潜在治疗剂提供了基础 (Deady 等人,2003)。

抗菌和抗真菌特性

一项关于携带生物活性磺酰胺部分的新型 4-((4,4-二甲基-2,6-二氧环己亚烯基)甲基氨基)衍生物的研究揭示了有趣的抗菌和抗真菌活性。这突出了该化合物在解决广泛的微生物和真菌病原体方面的多功能性 (Ghorab 等人,2017)。

作用机制

Target of Action

Similar compounds like quinupristin are known to target bacterial ribosomal subunits, inhibiting protein synthesis and leading to bacterial cell death or stasis .

Mode of Action

Drawing parallels from quinupristin , it can be inferred that the compound might inhibit the late phase of protein synthesis in the bacterial ribosome . The compound could bind to the 23S portion of the 50S ribosomal subunit, changing its conformation and enhancing the binding of other compounds .

Biochemical Pathways

Based on the mode of action, it can be inferred that the compound might affect the protein synthesis pathway in bacteria, leading to bacterial cell death or stasis .

Pharmacokinetics

Similar compounds have shown a fast clearance rate in pharmacokinetics studies, displaying a biphasic pattern . This could potentially impact the bioavailability of the compound.

Result of Action

Based on the mode of action, it can be inferred that the compound might lead to bacterial cell death or stasis by inhibiting protein synthesis .

生化分析

Biochemical Properties

. Based on its structural similarity to other compounds, it may interact with enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the presence of the dimethylamino group and the pyrrolidine-2,5-dione moiety in its structure .

Cellular Effects

Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 3-((4-(Dimethylamino)phenyl)amino)-1-ethylpyrrolidine-2,5-dione is not well-defined. It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The presence of the dimethylamino group could influence its binding affinity and specificity.

Dosage Effects in Animal Models

The effects of 3-((4-(Dimethylamino)phenyl)amino)-1-ethylpyrrolidine-2,5-dione at different dosages in animal models have not been reported . Future studies could explore any threshold effects, as well as any toxic or adverse effects at high doses.

属性

IUPAC Name |

3-[4-(dimethylamino)anilino]-1-ethylpyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c1-4-17-13(18)9-12(14(17)19)15-10-5-7-11(8-6-10)16(2)3/h5-8,12,15H,4,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSIOMBOLKNTZLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC(C1=O)NC2=CC=C(C=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[6-(cyclopentyloxy)pyridine-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2866688.png)

![Ethyl 8-isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B2866690.png)

![3-(1H-pyrrol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2866692.png)

![2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2866693.png)

![METHYL 2-{[6-AMINO-2-(4-METHYLPHENYL)QUINOLIN-4-YL]OXY}ACETATE](/img/structure/B2866694.png)

![2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2866701.png)

![(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}[(3-methylphenyl)methoxy]amine](/img/structure/B2866703.png)